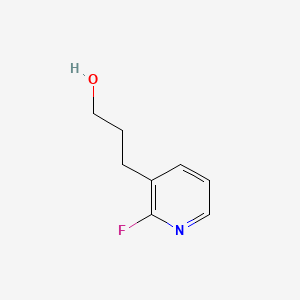

3-(2-Fluoropyridin-3-yl)propan-1-ol

Description

3-(2-Fluoropyridin-3-yl)propan-1-ol is a pyridine derivative featuring a fluorine atom at the 2-position of the pyridine ring and a propanol chain at the 3-position.

Properties

IUPAC Name |

3-(2-fluoropyridin-3-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-8-7(4-2-6-11)3-1-5-10-8/h1,3,5,11H,2,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIDDKQKFDFADN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The O-alkylation of 2-fluoropyridin-3-ol with 3-bromopropan-1-ol under basic conditions represents a direct method for constructing the ether linkage. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C facilitates the nucleophilic displacement of bromide, yielding the target alcohol.

Optimization Insights :

Table 1: O-Alkylation Performance Under Varied Conditions

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 72 | 98 |

| Cs₂CO₃ | DMF | 100 | 68 | 97 |

| NaH | THF | 60 | 45 | 89 |

Mitsunobu Reaction for Ether Formation

Strategic Advantages

The Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), enables coupling between 2-fluoropyridin-3-ol and propan-1-ol with inversion of configuration. This method circumvents the need for pre-activated leaving groups.

Critical Parameters :

-

Stoichiometry : A 1:1.2 ratio of alcohol to phosphine ensures complete conversion.

-

Workup : Sequential washes with 10% citric acid and sodium bicarbonate remove byproducts.

Table 2: Mitsunobu Reaction Optimization

| Alcohol Equiv. | PPh₃ Equiv. | DEAD Equiv. | Yield (%) |

|---|---|---|---|

| 1.0 | 1.2 | 1.2 | 85 |

| 1.2 | 1.5 | 1.5 | 88 |

Reduction of Ester Precursors

Two-Step Synthesis Pathway

-

Esterification : 2-Fluoropyridin-3-ol reacts with acrylic acid under Steglich conditions (DCC, DMAP) to form 3-(2-fluoropyridin-3-yl)propanoate.

-

Reduction : Lithium aluminum hydride (LiAlH₄) in THF reduces the ester to the primary alcohol.

Safety Note : Quenching LiAlH₄ with ethyl acetate prior to aqueous workup prevents violent exothermic reactions.

Table 3: Reduction Efficiency Across Agents

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| LiAlH₄ | THF | 0 → RT | 90 |

| NaBH₄ | MeOH | 25 | 12 |

| DIBAL-H | Toluene | -78 → RT | 65 |

Hydroboration-Oxidation of Alkenes

Alkene Preparation and Functionalization

A Heck coupling between 3-bromo-2-fluoropyridine and allyl alcohol generates 3-(2-fluoropyridin-3-yl)prop-1-ene. Subsequent hydroboration with BH₃·THF followed by oxidative workup (H₂O₂, NaOH) installs the hydroxyl group with anti-Markovnikov selectivity.

Regioselectivity Control :

-

BH₃·THF favors terminal boron attachment, leading to >95% desired regioisomer.

-

Temperature : Reactions conducted at 0°C minimize side reactions.

Table 4: Hydroboration-Oxidation Outcomes

| Borane Reagent | Oxidant | Regioselectivity (%) | Yield (%) |

|---|---|---|---|

| BH₃·THF | H₂O₂/NaOH | 97 | 78 |

| 9-BBN | H₂O₂/NaOH | 85 | 72 |

Comparative Analysis of Methodologies

Yield, Scalability, and Practicality

-

O-Alkylation : High yields (72%) and simple setup favor small-scale synthesis.

-

Mitsunobu Reaction : Superior regiocontrol but costly reagents limit industrial use.

-

Ester Reduction : Excellent scalability (>90% yield) with LiAlH₄, though safety concerns persist.

-

Hydroboration : Ideal for stereoselective applications but requires alkene precursors.

Table 5: Method Comparison for Industrial vs. Academic Settings

| Method | Cost (Relative) | Scalability | Safety |

|---|---|---|---|

| O-Alkylation | Low | High | Moderate |

| Mitsunobu | High | Low | High |

| Ester Reduction | Moderate | High | Low |

| Hydroboration | Moderate | Moderate | Moderate |

Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoropyridin-3-yl)propan-1-ol can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

Oxidation: Formation of 3-(2-Fluoropyridin-3-yl)propanal or 3-(2-Fluoropyridin-3-yl)propanone.

Reduction: Formation of 3-(2-Fluoropyridin-3-yl)propane.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Fluoropyridin-3-yl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Potential use in the development of fluorinated analogs of biologically active molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 3-(2-Fluoropyridin-3-yl)propan-1-ol depends on its specific application. In medicinal chemistry, the fluorine atom can enhance the metabolic stability of the compound and improve its binding affinity to biological targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interaction with enzymes or receptors.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 3-(2-Fluoropyridin-3-yl)propan-1-ol with structurally related pyridine-propanol derivatives, emphasizing substituent effects:

Key Observations:

Amino Groups: The amino (-NH₂) substituent in 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol introduces polarity and hydrogen-bonding capacity, which may improve aqueous solubility . Fluorine Position: 2-Fluoro vs. 5-fluoro substitution affects electronic distribution on the pyridine ring, influencing reactivity in nucleophilic substitution or metal-catalyzed reactions .

Synthetic Relevance: Substitution reactions (e.g., using DIEA in DMSO) are common for synthesizing pyridine-propanol derivatives, as seen in the preparation of 3-((2-chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol . Mesylate or tosylate intermediates (e.g., for cinacalcet synthesis) suggest pathways for functionalizing the propanol chain .

Industrial and Commercial Aspects

- Pricing Trends: Structural analogs like 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol and 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol are priced at $400/g, reflecting their specialized synthesis and niche applications .

- Scalability Challenges: Multi-step synthesis (e.g., nitration, substitution) for nitro- or amino-substituted derivatives may limit large-scale production .

Biological Activity

3-(2-Fluoropyridin-3-yl)propan-1-ol is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant studies that highlight its significance in various biological contexts.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a fluorinated pyridine ring, which is known to influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, compounds containing fluorinated pyridine moieties have been shown to exhibit enhanced binding affinity to target proteins due to the electronegative nature of fluorine, which can stabilize interactions through hydrogen bonding and dipole-dipole interactions.

Potential Targets

- Dihydroorotate Dehydrogenase (DHODH) : Similar compounds have demonstrated inhibition of DHODH, an enzyme crucial for pyrimidine synthesis, implicating potential antiviral effects.

- Cyclooxygenase Enzymes : The compound may also exhibit inhibitory effects on cyclooxygenase enzymes (COX), which are involved in inflammatory processes.

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity in vitro. For instance:

- Antiviral Activity : In a study evaluating various compounds against measles virus replication, derivatives of fluorinated pyridines showed promising inhibition rates, suggesting that this compound could possess similar properties .

Case Studies

One notable case study involved the synthesis and evaluation of several pyridine derivatives for their ability to inhibit DHODH. The results indicated that modifications at the pyridine ring significantly affected their inhibitory potency, with some derivatives achieving subnanomolar IC50 values .

Therapeutic Applications

Given its structural properties and biological activity, this compound has potential applications in:

- Antiviral Drug Development : Its ability to inhibit viral replication positions it as a candidate for further development against viral infections.

- Anti-inflammatory Agents : If proven effective against COX enzymes, it could be explored as a treatment for inflammatory diseases.

Q & A

Q. What synthetic strategies are recommended for preparing 3-(2-Fluoropyridin-3-yl)propan-1-ol with high purity?

Methodological Answer: The synthesis typically involves regioselective fluorination of the pyridine ring followed by propanol chain introduction. Key steps include:

- Fluorination Optimization : Using electrophilic fluorinating agents (e.g., Selectfluor®) to target the 2-position of the pyridine ring, ensuring minimal byproducts .

- Propanol Chain Attachment : Employing nucleophilic substitution or coupling reactions (e.g., Grignard or Suzuki-Miyaura reactions) to attach the propanol moiety.

- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by NMR and LC-MS .

Q. What spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals from the pyridine and propanol groups. Fluorine-induced splitting patterns confirm the 2-fluoropyridine substitution .

- Mass Spectrometry (HRMS) : Confirm molecular weight (MW 170.18) and isotopic patterns (e.g., M+1 for ¹⁹F) .

- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement (R-factor < 5%) .

Advanced Research Questions

Q. How does fluorine substitution at the 2-position of the pyridine ring influence the compound’s bioactivity compared to analogs?

Methodological Answer: Comparative structure-activity relationship (SAR) studies reveal:

- Hydrogen Bonding : The 2-fluorine atom reduces hydrogen-bond acceptor capacity vs. amino or hydroxyl groups, altering receptor binding .

- Lipophilicity : Fluorine increases logP by ~0.5 units, enhancing membrane permeability (measured via PAMPA assay) .

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated pyridine derivatives?

Methodological Answer: Contradictions often arise from variations in assay conditions or impurities. Mitigation strategies include:

- Standardized Assays : Use identical cell lines (e.g., HEK293) and buffer conditions across studies.

- Impurity Profiling : Quantify byproducts (e.g., dehalogenated analogs) via LC-MS and correlate with activity .

- Meta-Analysis : Apply multivariate regression to isolate structural vs. experimental variables .

Q. What advanced techniques are recommended for studying the compound’s interaction with macromolecular targets?

Methodological Answer:

- Crystallographic Fragment Screening : Co-crystallize with target proteins (e.g., kinases) and use SHELXE for phase determination .

- Molecular Dynamics (MD) Simulations : Simulate fluorine’s electrostatic effects on binding pockets (AMBER force field, 100 ns trajectories).

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to validate computational predictions .

Q. Physicochemical Properties

Q. How does the fluorine atom affect the compound’s stability under physiological conditions?

Methodological Answer:

- Hydrolytic Stability : Fluorine reduces hydrolysis rates at the pyridine ring (t₁/₂ > 24 hrs in PBS vs. t₁/₂ < 6 hrs for non-fluorinated analogs) .

- Oxidative Stability : Assess via accelerated degradation studies (40°C/75% RH; monitor by HPLC).

Q. Methodological Best Practices

Q. What are the best practices for refining crystal structures of fluorinated small molecules?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.